methyl 4-[(anilinocarbonothioyl)amino]benzoate
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Overview
Description
Methyl 4-[(anilinocarbonothioyl)amino]benzoate is an organic compound with a complex structure that includes both aromatic and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(anilinocarbonothioyl)amino]benzoate typically involves the reaction of methyl 4-aminobenzoate with aniline and carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioamide linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(anilinocarbonothioyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 4-[(anilinocarbonothioyl)amino]benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-[(anilinocarbonothioyl)amino]benzoate involves its interaction with various molecular targets. The thioamide group can form strong interactions with metal ions, making it useful in coordination chemistry. Additionally, the aromatic rings can participate in π-π stacking interactions, which are important in the stabilization of molecular complexes.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A simpler compound with similar aromatic structure but lacking the thioamide group.
Aniline: Contains the amino group but lacks the ester and thioamide functionalities.
Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.
Uniqueness
Methyl 4-[(anilinocarbonothioyl)amino]benzoate is unique due to the presence of both ester and thioamide groups, which provide a combination of reactivity and stability not found in simpler compounds. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in medicinal and material sciences.
Properties
IUPAC Name |
methyl 4-(phenylcarbamothioylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-19-14(18)11-7-9-13(10-8-11)17-15(20)16-12-5-3-2-4-6-12/h2-10H,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBPTCDFIKGROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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